
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is a heterocyclic compound that contains nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from linear precursors that contain the necessary functional groups, cyclization can be induced under specific conditions to form the heterocyclic ring.
Reduction Reactions: The tetrahydro- form indicates that the compound may be synthesized through the reduction of a more oxidized precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction to more saturated forms.
Substitution: Functional group substitutions at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized heterocycles, while reduction may yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for 1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific application, whether it be in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,4-Diazonine-5,9(2H,6H)-dione: The non-tetrahydro form.
1H-1,4-Diazonine-5,9(2H,6H)-dione, dihydro-: A partially reduced form.
Other Heterocyclic Compounds: Such as pyridines, pyrimidines, and diazines.
Uniqueness
1H-1,4-Diazonine-5,9(2H,6H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of nitrogen atoms, which can impart unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
57531-03-0 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,4-diazonane-5,9-dione |
InChI |
InChI=1S/C7H12N2O2/c10-6-2-1-3-7(11)9-5-4-8-6/h1-5H2,(H,8,10)(H,9,11) |
InChI-Schlüssel |
NWIRVGYVDNENPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NCCNC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



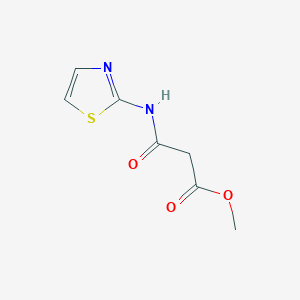


![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)

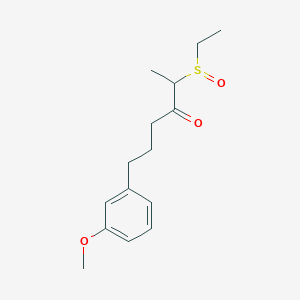
![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
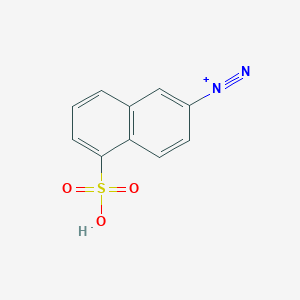
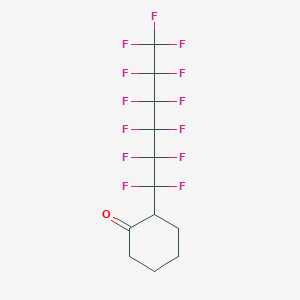
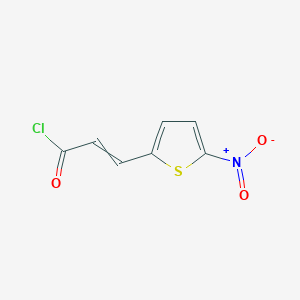
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)
